molecular formula C8H8ClFN4 B2715230 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine CAS No. 1620238-03-0

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine

Katalognummer: B2715230
CAS-Nummer: 1620238-03-0
Molekulargewicht: 214.63
InChI-Schlüssel: VOHVPEXIOIAMMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine is a guanidine derivative characterized by a 2-chloro-6-fluorophenyl group linked via a methylidene amino (-N=CH-) bridge to a guanidine moiety. The fluorine and chlorine substituents on the phenyl ring enhance its lipophilicity and metabolic stability compared to non-halogenated analogs.

Eigenschaften

IUPAC Name

2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHVPEXIOIAMMF-YIXHJXPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with aminoguanidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemistry

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine serves as an important intermediate in the synthesis of various organic compounds. Its unique substitution pattern on the phenyl ring imparts distinct chemical properties that are useful in developing new materials and catalysts for industrial processes.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.
  • Antiviral Properties : Ongoing investigations are assessing its efficacy against viral infections.

Medicine

The therapeutic potential of this compound is under exploration for various diseases:

  • Cancer Treatment : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression.
  • Infectious Diseases : Its role as a potential therapeutic agent is being investigated in the context of treating infections .

Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent .

Cancer Research

In a recent investigation published in a peer-reviewed journal, this compound was tested for its effects on cancer cell lines. The compound demonstrated cytotoxicity against several types of cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through further biochemical assays .

Wirkmechanismus

The mechanism of action of 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

This section compares the target compound with structurally and functionally related guanidine derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues

2.1.1. Bisamidinohydrazone Derivative (Compound 6a)

  • Structure: 1-({[3-(4-{3-[(Carbamimidamidoimino)methyl]phenoxy}phenoxy)phenyl]methylidene}amino)guanidine dihydrochloride .
  • Key Features : Contains a bis-substituted phenyl ring system and a terminal guanidine group. Unlike the target compound, it includes ether linkages and a more extended aromatic framework.

Proguanil-d6 Hydrochloride

  • Structure: 1-{(1E)-Amino[(4-chlorophenyl)amino]methylidene}-2-(1-methylethyl)guanidine hydrochloride .
  • Key Features : Shares a chlorophenyl group and guanidine moiety but substitutes fluorine with an isopropyl group.
  • Activity : Deuterated analog of the antimalarial drug proguanil, targeting dihydrofolate reductase in Plasmodium species .

Chlorhexidine

  • Structure: (1E)-2-[6-[[Amino-(4-chloroanilino)methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine .
  • Key Features : Symmetrical bisbiguanide with two chlorophenyl groups and a hexamethylene spacer. Larger molecular weight (505.446 g/mol) compared to the target compound.
  • Activity : Broad-spectrum antimicrobial agent used in disinfectants and oral rinses .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP<sup>a</sup>
Target Compound C8H7ClFN4 ~220.62<sup>b</sup> 2-Cl, 6-F-phenyl, guanidine ~1.8<sup>c</sup>
Compound 6a C22H24Cl2N10O2 543.40 Bis-phenyl ether, guanidine ~3.5
Proguanil-d6 C11H14ClD6N5 290.78 4-Cl-phenyl, isopropyl, guanidine ~2.2
Chlorhexidine C22H30Cl2N10 505.45 Bis-4-Cl-phenyl, hexamethylene ~4.1

<sup>a</sup>Estimated using fragment-based methods (ClogP). <sup>b</sup>Calculated based on molecular formula. <sup>c</sup>Hypothesized due to fluorine’s electron-withdrawing effect.

Biologische Aktivität

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine is a synthetic compound with the molecular formula C8_8H8_8ClFN4_4 and a molecular weight of 214.63 g/mol. It has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The compound is synthesized through the reaction of 2-chloro-6-fluorobenzaldehyde with aminoguanidine, leading to a product that exhibits unique chemical properties due to its specific substitution pattern on the phenyl ring. The predicted boiling point is approximately 316.7 °C, with a density of about 1.44 g/cm³ and a pKa value of 8.67, indicating its weak basic nature .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in disease progression, including those involved in metabolic pathways related to cancer and infectious diseases.
  • Receptor Modulation : It can modulate the activity of receptors linked to inflammatory responses and cell signaling pathways, potentially leading to therapeutic effects against various ailments .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) lower than those observed for many standard antibiotics .

Bacterial StrainMIC (µg/mL)
Escherichia coli< 0.125
Staphylococcus aureus< 0.5
Pseudomonas aeruginosa< 0.25

Antiviral Activity

In addition to its antibacterial properties, the compound has been investigated for antiviral effects. Preliminary data suggest that it may inhibit viral replication through interference with viral enzymes or host cell processes necessary for viral life cycles .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications in the phenyl ring or the guanidine moiety can significantly influence the biological activity of this compound. For instance, variations in halogen substituents or the introduction of additional functional groups have been correlated with enhanced potency against specific microbial targets .

Case Studies

  • In Vitro Studies : In one study involving Ehrlich’s ascites carcinoma cells, the compound demonstrated cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil, indicating potential utility in cancer treatment .
  • Animal Models : Experiments conducted on murine models showed that administration of this compound resulted in reduced tumor growth rates and improved survival outcomes compared to control groups .

Q & A

Q. Q1. What are the optimal synthetic routes for 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine, and how can purity be validated?

Methodological Answer :

  • Synthesis : The compound can be synthesized via Schiff base formation by reacting 2-chloro-6-fluorobenzaldehyde with aminoguanidine under reflux in ethanol or methanol, using catalytic acetic acid to drive imine bond formation .
  • Purity Validation : Employ high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-NMR (e.g., δ 8.2 ppm for imine protons) and IR spectroscopy (C=N stretch ~1600–1650 cm1^{-1}) .

Q. Q2. How does the substituent pattern (2-chloro-6-fluoro) influence the compound’s physicochemical properties?

Methodological Answer :

  • Solubility : The electron-withdrawing chloro and fluoro groups reduce solubility in polar solvents; assess via shake-flask method in buffered solutions (pH 1–12) to determine logP and pKa .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis of the imine bond) .

Advanced Research Questions

Q. Q3. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) to target proteins (e.g., viral proteases or bacterial enzymes) .
  • Molecular Dynamics (MD) Simulations : Model the ligand-protein complex using software like GROMACS, focusing on hydrogen bonding between the guanidine moiety and active-site residues .

Q. Q4. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50} assays across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected at sub-cytotoxic doses, distinguishing primary targets from off-target effects .

Q. Q5. What methodologies are suitable for studying the compound’s metabolic fate in biological systems?

Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS; monitor for N-dealkylation or hydroxylation of the aromatic ring .
  • In Vivo Tracking : Administer 14C^{14}C-labeled compound in rodent models and quantify excretion (urine/feces) and tissue distribution using scintillation counting .

Data Analysis & Experimental Design

Q. Q6. How should researchers design experiments to assess the compound’s potential as a photosensitizer or light-activated agent?

Methodological Answer :

  • Photostability Testing : Expose solutions to UV-Vis light (300–800 nm) and monitor degradation via UV-spectroscopy; correlate with ROS generation using fluorescent probes (e.g., DCFH-DA) .
  • Action Spectrum Analysis : Determine wavelength-dependent activity by irradiating samples at specific λ (e.g., 365 nm vs. 450 nm) and measuring biological response (e.g., antimicrobial efficacy) .

Q. Q7. What statistical approaches are recommended for reconciling variability in bioactivity data across replicate studies?

Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (n ≥ 3) and apply mixed-effects models to account for inter-lab variability .
  • Quality Control : Include internal standards (e.g., reference inhibitors) in each assay batch to normalize activity measurements .

Safety & Handling

Q. Q8. What safety protocols are critical when handling this compound in a research lab?

Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles; avoid inhalation by working in a fume hood .
  • Waste Disposal : Segregate acidic/basic waste streams and neutralize before transferring to licensed hazardous waste facilities .

Emerging Research Directions

Q. Q9. How can the compound’s coordination chemistry be exploited for catalytic or materials science applications?

Methodological Answer :

  • Metal Complexation : React with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in DMF/water and characterize complexes via X-ray crystallography or EPR spectroscopy .
  • Catalytic Screening : Test metal complexes in oxidation/reduction reactions (e.g., Suzuki coupling) and compare turnover numbers (TON) to established catalysts .

Q. Q10. What genomic engineering tools could enhance microbial resistance to this compound for pathway studies?

Methodological Answer :

  • CRISPR-Cas9 Knockouts : Delete putative efflux pump genes (e.g., acrB in E. coli) and compare MIC values before/after .
  • Transcriptomic Profiling : Use RNA-seq to identify upregulated stress-response genes (e.g., SOS pathway) during sublethal exposure .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.